N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide
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Overview
Description
N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.295. This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxamide group attached to a cyclobutylphenyl moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Cyclobutylphenyl Moiety: The cyclobutylphenyl group can be synthesized through a series of reactions starting from commercially available cyclobutyl compounds and phenyl derivatives.
Attachment of the Oxirane Ring: The oxirane ring is introduced through an epoxidation reaction, which involves the reaction of an alkene with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce various substituted derivatives.
Scientific Research Applications
N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in the modulation of biological pathways and potential therapeutic effects.
Comparison with Similar Compounds
N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[(2-Phenylmethyl)oxirane-2-carboxamide]: This compound has a phenyl group instead of a cyclobutyl group, which may affect its chemical reactivity and biological activity.
N-[(2-Cyclohexylphenyl)methyl]oxirane-2-carboxamide: The presence of a cyclohexyl group instead of a cyclobutyl group can influence the compound’s properties and applications.
Properties
IUPAC Name |
N-[(2-cyclobutylphenyl)methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-8-11-4-1-2-7-12(11)10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVOZOQKVQFMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2CNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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